molecular formula C18H21BrN4OS B3008013 5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-59-1

5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B3008013
CAS No.: 851809-59-1
M. Wt: 421.36
InChI Key: LARRQCYFTYEJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-bromophenyl group, a 3-methylpiperidinyl moiety, and a methyl group. The thiazolo-triazole scaffold is associated with diverse pharmacological activities, including antimicrobial, anticancer, and antifungal properties, as observed in structurally related compounds .

Properties

IUPAC Name

5-[(4-bromophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4OS/c1-11-4-3-9-22(10-11)15(13-5-7-14(19)8-6-13)16-17(24)23-18(25-16)20-12(2)21-23/h5-8,11,15,24H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARRQCYFTYEJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS No. 851809-59-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects.

The molecular formula of the compound is C18H21BrN4OS, with a molecular weight of 421.36 g/mol. The compound features a thiazole and triazole ring system, which are known for their diverse biological activities.

Antibacterial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit notable antibacterial properties. In studies involving similar compounds, moderate to strong activity was observed against various bacterial strains such as Salmonella typhi and Bacillus subtilis. For instance, compounds with structural similarities demonstrated IC50 values ranging from 2.14 µM to 21.25 µM when tested against these pathogens .

CompoundBacterial StrainIC50 (µM)
5aSalmonella typhi2.14
5bBacillus subtilis0.63
ReferenceThiourea21.25

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. It has shown strong inhibitory activity against urease and acetylcholinesterase (AChE). The mechanism of action appears to involve binding interactions with the active sites of these enzymes.

Key Findings on Enzyme Inhibition:

  • Urease inhibition is crucial in managing conditions like kidney stones and peptic ulcers.
  • AChE inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's.

In a comparative study, several synthesized derivatives showed varying degrees of inhibition:

CompoundEnzyme TypeIC50 (µM)
7lUrease1.13
7mAChE0.63
ReferenceStandard Inhibitor21.25

Structure-Activity Relationship (SAR)

The presence of the piperidine moiety in the structure is believed to enhance the biological activity due to its ability to interact favorably with biological targets. The bromophenyl group may contribute to hydrophobic interactions that stabilize binding.

Case Studies

A series of studies have been conducted to evaluate the pharmacological properties of related compounds. For instance:

  • Study on Antimicrobial Activity : A derivative similar to the target compound was tested against a panel of bacteria and fungi, demonstrating significant antimicrobial activity with a broad spectrum.
  • In Vivo Studies : Animal models have shown that administration of compounds bearing similar structures resulted in reduced bacterial load and improved survival rates in infected subjects.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds highlights the significance of substituent variations on physicochemical and biological properties. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name/Structure Bromophenyl Position Heterocyclic Substituent Molecular Weight (g/mol) Key Biological Activity Reference
5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) 4- 3-methylpiperidinyl ~485 (estimated) Hypothesized anticancer -
5-[(3-Bromophenyl)(4-phenylpiperazinyl)methyl]-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 3- 4-phenylpiperazinyl 484.416 Not reported
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives 4- (benzyl) Thiophene, triazole Varies Antimicrobial
5-(2-Bromophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole 2- None (simpler substituents) - Not reported
4-Chloro and 4-bromo isostructural thiazole derivatives 4- Fluorophenyl, triazolyl Varies Antimicrobial (chloro analog)

Substituent Position and Electronic Effects

  • Bromophenyl Position : The target compound’s 4-bromophenyl group likely enhances lipophilicity compared to 3-bromo () and 2-bromo () analogs. The para position optimizes steric alignment for aromatic stacking interactions in biological targets, whereas ortho-substituted analogs (e.g., ) may exhibit reduced binding due to steric hindrance .
  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine () increases van der Waals interactions but may reduce solubility. Chloro analogs often show higher solubility, making them preferable for certain therapeutic applications .

Heterocyclic Substituent Impact

  • Piperidinyl vs. Piperazinyl : The target’s 3-methylpiperidinyl group offers moderate basicity and improved membrane permeability compared to the 4-phenylpiperazinyl group in , which is more polar and may limit CNS penetration .
  • Triazole-Thiazole Core: The thiazolo-triazole scaffold in the target compound shares structural similarities with antimicrobial triazolo-thiadiazoles () and anticancer thiazolo-triazolones ().

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s estimated molecular weight (~485 g/mol) aligns with drug-like properties, though bromine’s hydrophobicity may reduce aqueous solubility compared to chloro analogs ().
  • Stereochemical Considerations : Unlike the stereochemically undefined compound in , the target’s 3-methylpiperidinyl group introduces a defined stereocenter, which could enhance enantioselective interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.